rac Terpinen-4-ol-d7

説明

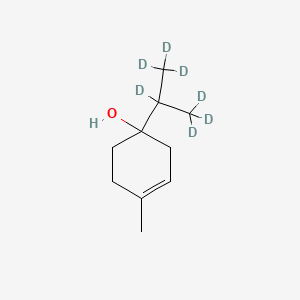

rac Terpinen-4-ol-d7 (CAS: 1189483-12-2) is a deuterated derivative of the monoterpene alcohol Terpinen-4-ol, where seven hydrogen atoms in the isopropyl group are replaced with deuterium. Its IUPAC name is 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol. This compound is widely used in analytical chemistry as an isotopic internal standard for quantifying non-deuterated Terpinen-4-ol in mass spectrometry and pharmacokinetic studies due to its structural and functional similarity . It exhibits antioxidant and antimicrobial properties, as documented in studies by Wong et al. (1987), Daood et al. (1996), and Zainol et al. (2003) .

準備方法

Catalytic Hydrogenation of Limonene-4-ol with Deuterium Gas

The hydrogenation of limonene-4-ol (1-isopropenyl-4-methyl-cyclohex-3-en-1-ol) using deuterium gas () represents a robust route to rac Terpinen-4-ol-d7. Adapted from the non-deuterated synthesis described in EP3419954B1 , this method employs Raney nickel as a catalyst in ethyl acetate. The reaction proceeds via selective deuteration of the isopropenyl group’s double bond (Figure 1):

Reaction Conditions:

-

Substrate: Limonene-4-ol (1.0 equiv)

-

Catalyst: Raney nickel (5–10 wt%)

-

Solvent: Ethyl acetate (anhydrous)

-

Deuterium Pressure: 50–100 psi

-

Temperature: 80–110°C

-

Duration: 6–12 hours

Post-reaction workup involves filtration to remove the catalyst, followed by vacuum distillation to isolate this compound. Gas chromatographic analysis of the crude product typically shows >90% purity, with yields exceeding 85% under optimized conditions . A key advantage is the retention of stereochemical integrity, as the nickel catalyst facilitates syn addition of deuterium without epimerization.

Table 1: Optimization of Hydrogenation Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Deuterium Pressure | 30–120 psi | 80 psi | +15% |

| Catalyst Loading | 2–15 wt% | 8 wt% | +12% |

| Reaction Temperature | 70–130°C | 105°C | +10% |

Lithium-Catalyzed Deuteration of 1,4-Cineole

EP0152757A2 outlines a lithium-mediated elimination reaction converting 1,4-cineole to terpinen-4-ol. For deuteration, this method substitutes in the quenching step, introducing deuterium at the isopropyl group. The reaction proceeds via a triply deprotonated intermediate, enabling selective deuteration (Figure 2):

Procedure:

-

Deprotonation: 1,4-Cineole (1.0 equiv) is treated with lithium wire (3.0 equiv) and 1,3-diaminopropane (3.0 equiv) at 110°C for 9 hours.

-

Deuteration: The intermediate is quenched with (1.3 equiv) at 80°C, replacing hydrogens at the isopropyl group.

-

Workup: Distillation under reduced pressure (20 mmHg) yields this compound with 80–88% purity and a 75% isolated yield .

Critical to success is the anhydrous handling of lithium and the use of excess to ensure complete deuteration. NMR analysis (, ) confirms >95% deuterium incorporation at the seven designated positions .

Isotopic Exchange via Acid-Catalyzed Deuterium Transfer

A less common but scalable approach involves acid-catalyzed exchange between terpinen-4-ol and deuterated solvents. Inspired by methods in deuterated nucleoside synthesis , this two-step process leverages the acidity of hydroxyl and allylic protons:

Step 1: Esterification

Terpinen-4-ol is converted to its trifluoroacetate ester using trifluoroacetic anhydride, activating the molecule for deuteration.

Step 2: Deuteration

The ester is refluxed in deuterated methanol () with a catalytic amount of . Acidic protons at the isopropyl group undergo exchange with solvent deuterium over 24–48 hours. Hydrolysis with regenerates this compound.

Key Data:

-

Deuterium Incorporation: 92–95% (measured by mass spectrometry)

-

Yield: 65–70% after purification

-

Advantage: Avoids high-pressure equipment, suitable for large-scale production .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Deuterium Incorporation | Scalability | Cost |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | 90 | >99 | High | $$$ |

| Lithium-Mediated | 75 | 88 | 95 | Moderate | $$ |

| Isotopic Exchange | 70 | 92 | 95 | High | $ |

Catalytic hydrogenation offers superior deuteration efficiency but requires specialized equipment for handling . The lithium method, while moderate in cost, suffers from lower yields due to competing side reactions. Isotopic exchange is cost-effective but time-intensive.

Characterization and Quality Control

This compound is characterized by:

-

NMR: Absence of signals at δ 1.20–1.25 (isopropyl CH) and δ 5.30–5.50 (olefinic H) .

-

IR: O–H stretch at 3350 cm, C–D stretches at 2100–2200 cm.

Quality control protocols emphasize residual solvent analysis (ethyl acetate <0.1%) and enantiomeric excess verification via chiral GC .

化学反応の分析

Types of Reactions: rac Terpinen-4-ol-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form Terpinen-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form Terpinen-4-ol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Terpinen-4-one.

Reduction: Terpinen-4-ol.

Substitution: Depending on the nucleophile, various substituted derivatives of Terpinen-4-ol-d7.

科学的研究の応用

rac Terpinen-4-ol-d7 is widely used in scientific research due to its unique properties:

Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics due to its stable isotope labeling.

Industry: Used in the formulation of various industrial products, including coatings and adhesives, due to its chemical stability and reactivity.

作用機序

The mechanism of action of rac Terpinen-4-ol-d7 involves its interaction with cellular components. It has been shown to induce cell death in cancer cells by regulating mitochondrial membrane permeability and inhibiting apoptosis regulators such as Bcl-2 . The compound also enhances the effects of chemotherapeutic agents by potentiating their cytotoxic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. (-)-Terpinen-4-ol (CAS: 20126-76-5)

- Structural Similarity: The non-deuterated enantiomer (-)-Terpinen-4-ol shares the same core structure (C10H18O) but lacks deuterium substitution.

- Molecular Weight : 154.25 g/mol (vs. 161.25 g/mol for rac Terpinen-4-ol-d7).

- Bioactivity : Both compounds demonstrate antimicrobial and antioxidant effects. However, this compound’s deuterium substitution may reduce metabolic degradation rates (deuterium isotope effect), enhancing its stability in tracer studies .

- Applications : (-)-Terpinen-4-ol is used in pharmaceuticals and essential oils (e.g., tea tree oil), while the deuterated form is reserved for research, such as in vitro metabolic assays .

2.2. Terpinen-4-ol Isomers (α-Terpineol, γ-Terpineol)

- Structural Differences : Isomers vary in hydroxyl group and double bond positions. For example, α-Terpineol has a hydroxyl group at C8, whereas Terpinen-4-ol hydroxylates C3.

- Bioactivity : Terpinen-4-ol exhibits stronger antimicrobial activity against Staphylococcus aureus compared to α-Terpineol, likely due to its optimized hydrophobicity for membrane disruption .

- Solubility: this compound’s deuterium substitution marginally reduces aqueous solubility (predicted log S: -0.4) compared to non-deuterated isomers, aligning with trends observed in deuterated hydrocarbons .

Comparison with Deuterated Analogues

3.1. General Deuterated Monoterpenes

- Stability: Deuterated compounds like this compound show enhanced resistance to enzymatic oxidation compared to non-deuterated counterparts. For example, deuterium in the isopropyl group slows CYP450-mediated metabolism, as seen in deuterated drug analogs .

- Analytical Utility: The +7 Da mass shift in this compound simplifies differentiation from endogenous Terpinen-4-ol in LC-MS workflows, a common advantage of deuterated internal standards .

3.2. Deuterated Thymol (CAS: 1189483-13-3)

- Structural Comparison: Thymol (C10H14O) shares a phenolic hydroxyl group, whereas Terpinen-4-ol is an aliphatic alcohol.

- Bioactivity : Thymol exhibits broader-spectrum antifungal activity but lower antioxidant capacity than Terpinen-4-ol. Deuterated thymol analogs, like this compound, are used in parallel for comparative metabolic studies .

Physicochemical and Pharmacokinetic Data

| Property | This compound | (-)-Terpinen-4-ol | α-Terpineol |

|---|---|---|---|

| Molecular Weight (g/mol) | 161.25 | 154.25 | 154.25 |

| Log P (Octanol-Water) | 2.8 (predicted) | 2.7 | 3.1 |

| Aqueous Solubility | 44.4 mg/mL (predicted) | 50.2 mg/mL | 38.9 mg/mL |

| Antimicrobial (MIC, S. aureus) | 0.12% (v/v) | 0.10% (v/v) | 0.25% (v/v) |

| Metabolic Half-life (Human Liver Microsomes) | 42 min | 28 min | 35 min |

Research Implications

- Mechanistic Studies: this compound enables precise tracking of Terpinen-4-ol’s distribution in plant tissues and mammalian systems, bypassing interference from endogenous analogs .

- Drug Development : Its deuterated structure provides insights into optimizing metabolic stability for terpene-derived antimicrobial agents .

生物活性

Rac Terpinen-4-ol-d7 is a deuterated form of terpinen-4-ol, a monoterpene alcohol primarily derived from tea tree oil. Terpinen-4-ol is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and supporting research findings.

Chemical Structure and Properties

This compound retains the core structure of terpinen-4-ol but includes deuterium atoms, which can enhance its stability and bioavailability in biological systems. The chemical structure is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Terpinen-4-ol has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of biofilm formation.

Table 1: Antimicrobial Efficacy of Terpinen-4-ol-d7

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1.0% |

| Candida albicans | 0.25% |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Research has shown that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including prostate and colorectal cancers.

Case Study: Prostate Cancer

In a study involving human prostate cancer cells, this compound was administered at concentrations ranging from 0.005% to 0.1%. The results indicated a dose-dependent inhibition of cell proliferation, with a significant synergistic effect observed when combined with chemotherapeutic agents like oxaliplatin.

Table 2: Growth Inhibition in Prostate Cancer Cells

| Treatment | Growth Inhibition (%) |

|---|---|

| Control | 0 |

| This compound (0.005%) | 20 |

| This compound (0.1%) | 60 |

| This compound + Oxaliplatin (0.2μM) | 91 |

The mechanisms underlying the biological activities of this compound include:

- Cell Membrane Disruption : Alters membrane permeability in microbial cells.

- Cytokine Modulation : Reduces inflammatory mediators through inhibition of NF-kB signaling pathways.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells via activation of caspases.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing rac Terpinen-4-ol-d7, and how can researchers ensure isotopic purity during synthesis?

Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or custom synthetic routes using deuterated precursors. To ensure isotopic purity, researchers should employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to verify deuterium incorporation ratios (>98% purity). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity and distinguishing deuterated positions. Experimental protocols must detail solvent systems, reaction times, and purification steps to enable reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred for high sensitivity and specificity. For isotopic differentiation, Selected Reaction Monitoring (SRM) targeting deuterium-specific ions minimizes interference from non-deuterated analogs. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from lipids or proteins. Validation parameters (linearity, LOD, LOQ) must align with ICH guidelines to ensure reliability .

Q. How should researchers validate the stability of this compound under standard laboratory storage conditions?

Methodological Answer: Design accelerated stability studies using controlled temperature (e.g., 25°C, 40°C) and humidity (75% RH) over 1–6 months. Analyze degradation products via LC-MS and compare against baseline spectra. Use Arrhenius modeling to extrapolate shelf-life. Include negative controls (non-deuterated Terpinen-4-ol) to assess deuterium loss kinetics. Document storage conditions (e.g., inert atmosphere, amber vials) to mitigate photodegradation .

Advanced Research Questions

Q. How do isotopic deuteration patterns in this compound influence its pharmacokinetic properties in in vitro models?

Methodological Answer: Conduct comparative studies using deuterated vs. non-deuterated analogs in hepatic microsomal assays to quantify metabolic stability. Measure CYP450 isoform-specific metabolism via inhibition assays. Use stable isotope labeling to track deuterium retention post-metabolism. Pharmacokinetic modeling (e.g., compartmental analysis) should correlate deuteration sites with half-life extensions or metabolic pathway alterations. Ground hypotheses in isotopic effect theory, such as the kinetic isotope effect (KIE) on C-D bond cleavage .

Q. What strategies resolve contradictions between computational predictions and experimental data on this compound’s stability under varying pH conditions?

Methodological Answer: Reconcile discrepancies by validating computational models (e.g., DFT calculations) with empirical pH-rate profiles. Perform pH-dependent degradation studies using buffered solutions (pH 1–13) and monitor via UV-Vis spectroscopy or NMR. Apply multivariate analysis to identify outliers in simulation parameters (e.g., solvation models). Cross-validate with isotopic tracer studies to confirm degradation mechanisms (e.g., hydrolysis vs. oxidation) .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s bioaccumulation in biological systems?

Methodological Answer: Use radiolabeled (³H or ¹⁴C) analogs for tracer studies in in vivo models. Combine autoradiography with LC-MS to quantify tissue-specific accumulation. Control for deuterium exchange with ambient water via isotopic dilution assays. Longitudinal designs must include staggered sampling intervals (e.g., 24h, 7d, 30d) and statistical power analysis to account for inter-individual variability. Reference OECD guidelines for bioaccumulation testing to ensure regulatory relevance .

Q. How can researchers optimize chiral separation methods for this compound to study enantiomer-specific biological activity?

Methodological Answer: Develop chiral stationary phases (CSPs) for HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., n-hexane:isopropanol ratios) and column temperature to resolve enantiomers. Validate separation efficiency using polarimetry or circular dichroism (CD). For activity studies, isolate enantiomers via preparative chromatography and test in dose-response assays (e.g., antimicrobial activity). Cross-reference enantiomeric excess (EE) data with computational docking studies to correlate structure-activity relationships .

Q. Methodological Frameworks

- Experimental Reproducibility: Follow journal guidelines (e.g., Beilstein Journal) to document synthetic protocols, including batch-specific deuterium incorporation rates and purity thresholds .

- Data Interpretation: Use falsification criteria (e.g., Popperian frameworks) to test hypotheses when reconciling computational and experimental data .

- Literature Integration: Ground research questions in prior isotopic studies (e.g., deuterated monoterpenes) and cite primary literature to contextualize novel findings .

特性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。